2-[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Description
2-[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid is a complex organic compound that belongs to the class of phenoxy acids. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a phenoxyacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
CAS No. |
88590-46-9 |
|---|---|
Molecular Formula |
C18H13NO4S2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H13NO4S2/c20-16(21)11-23-14-8-6-12(7-9-14)10-15-17(22)19(18(24)25-15)13-4-2-1-3-5-13/h1-10H,11H2,(H,20,21)/b15-10+ |
InChI Key |
FHJKCRLEDVBTTI-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiazolidinone Ring: The synthesis begins with the formation of the thiazolidinone ring by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Aldol Condensation: The thiazolidinone intermediate undergoes an aldol condensation with benzaldehyde to form the corresponding α,β-unsaturated ketone.
Phenoxyacetic Acid Coupling: The final step involves the coupling of the α,β-unsaturated ketone with phenoxyacetic acid in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thioethers or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thiols
Substitution: Various phenoxy derivatives
Scientific Research Applications
2-[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research has indicated its potential use in developing therapeutic agents for diseases such as cancer and diabetes.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar structure but different substituents.
Fenoprop: A phenoxy herbicide with a similar mechanism of action.
Uniqueness
2-[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid is unique due to its thiazolidinone ring and the presence of both phenyl and phenoxyacetic acid moieties. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
